molecular formula C23H18Cl2N2O B2548628 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole CAS No. 400084-08-4

1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B2548628
CAS No.: 400084-08-4
M. Wt: 409.31
InChI Key: AXKXDMCHBVKCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted at the 1-position with a (3,4-dichlorobenzyl)oxy group, a methyl group at the 4-position, and phenyl groups at the 3- and 5-positions. The dichlorinated benzyloxy moiety introduces steric bulk and electron-withdrawing properties, while the 3,5-diphenyl and 4-methyl groups contribute to hydrophobic interactions and conformational stability.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methoxy]-4-methyl-3,5-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O/c1-16-22(18-8-4-2-5-9-18)26-27(23(16)19-10-6-3-7-11-19)28-15-17-12-13-20(24)21(25)14-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKXDMCHBVKCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of structurally related pyrazole derivatives, focusing on substituent effects, halogenation patterns, and reported bioactivities.

Table 1: Key Structural and Functional Differences

Compound Name 1-Substituent 3-Substituent 5-Substituent 4-Substituent Halogens Reported Activities
Target Compound (3,4-dichlorobenzyl)oxy Phenyl Phenyl Methyl Cl Not explicitly reported
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () Carbaldehyde 4-Fluorophenyl Phenyl H (dihydro) F Structural confirmation only
1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole derivatives () 2-Hydroxyethyl Phenyl Phenyl H or Br (in brominated analogs) Br (in some derivatives) Hypotensive, antiarrhythmic, analgesic, platelet antiaggregating
1-(2-Chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole () 2-Chloro-6-fluorobenzyl 3,4-Dichlorophenyl 3,4-Dichlorophenyl H Cl, F Not explicitly reported

Substituent Effects on Bioactivity

  • Halogenation: The target compound’s 3,4-dichlorobenzyloxy group enhances lipophilicity and metabolic stability compared to non-halogenated analogs like the 2-hydroxyethyl-substituted derivatives in . Halogens (Cl, F) are known to improve binding affinity to hydrophobic targets, as seen in the antiarrhythmic and analgesic activities of brominated pyrazoles in .
  • Aromatic Substitutions: The 3,5-diphenyl groups in the target compound mirror those in derivatives, which exhibited platelet antiaggregating activity.
  • Electron-Donating vs. Withdrawing Groups: The dichlorobenzyloxy group (electron-withdrawing) contrasts with the dimethoxybenzyl group in 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine ().

Key Research Findings and Limitations

  • Structural Insights : X-ray crystallography in confirmed planar pyrazole rings in analogs, suggesting similar rigidity in the target compound. The 4-methyl group may slightly distort this planarity, affecting binding pocket compatibility .
  • Activity Gaps : While halogenated pyrazoles in and show promise in cardiovascular and analgesic applications, the target compound’s bioactivity remains unverified. Comparative studies with in vitro assays are needed to validate its efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.